Welcome to the BenchChem Online Store!
molecular formula C16H21N5O B8489992 1H-Imidazo[4,5-c]quinolin-4-amine, 1-[3-(aminooxy)propyl]-2-propyl- CAS No. 847436-33-3

1H-Imidazo[4,5-c]quinolin-4-amine, 1-[3-(aminooxy)propyl]-2-propyl-

Cat. No. B8489992
M. Wt: 299.37 g/mol
InChI Key: WELPXTGIQIVGOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07648997B2

Procedure details

Ammonium hydroxide (75 mL) and p-toluenesulfonyl chloride (4.87 g, 25.6 mmol) were added to a solution of 2-[3-(5-oxido-2-propyl-1H-imidazo[4,5-c]quinolin-1-yl)propoxy]-1H-isoindole-1,3(2H)-dione (10.0 g, 23.2 mmol) in chloroform (100 mL), and the resulting mixture was stirred vigorously for one hour.) A white precipitate was removed by filtration, and the filtrate layers were separated. The organic solution was washed with brine (2×150 mL), dried over magnesium sulfate, filtered, and concentrated under reduced pressure to provide a yellow solid. The solid was purified by column chromatography on silica gel (eluting with dichloromethane:methanol:ammonium hydroxide ranging in ratios from 94:5:1 to 91:8:1) to provide 4.31 g of 1-[3-(aminooxy)propyl]-2-propyl-1H-imidazo[4,5-c]quinolin-4-amine as a beige powder, melting point (mp) 145-148° C.
Quantity
75 mL
Type
reactant
Reaction Step One
Quantity
4.87 g
Type
reactant
Reaction Step One
Name
2-[3-(5-oxido-2-propyl-1H-imidazo[4,5-c]quinolin-1-yl)propoxy]-1H-isoindole-1,3(2H)-dione
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH-].[NH4+:2].C1(C)C=CC(S(Cl)(=O)=O)=CC=1.[O-][N+:15]1[C:24]2[CH:23]=[CH:22][CH:21]=[CH:20][C:19]=2[C:18]2[N:25]([CH2:31][CH2:32][CH2:33][O:34][N:35]3C(=O)C4C(=CC=CC=4)C3=O)[C:26]([CH2:28][CH2:29][CH3:30])=[N:27][C:17]=2[CH:16]=1>C(Cl)(Cl)Cl>[NH2:35][O:34][CH2:33][CH2:32][CH2:31][N:25]1[C:18]2[C:19]3[CH:20]=[CH:21][CH:22]=[CH:23][C:24]=3[N:15]=[C:16]([NH2:2])[C:17]=2[N:27]=[C:26]1[CH2:28][CH2:29][CH3:30] |f:0.1|

Inputs

Step One
Name
Quantity
75 mL
Type
reactant
Smiles
[OH-].[NH4+]
Name
Quantity
4.87 g
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)Cl)C
Name
2-[3-(5-oxido-2-propyl-1H-imidazo[4,5-c]quinolin-1-yl)propoxy]-1H-isoindole-1,3(2H)-dione
Quantity
10 g
Type
reactant
Smiles
[O-][N+]1=CC2=C(C=3C=CC=CC13)N(C(=N2)CCC)CCCON2C(C1=CC=CC=C1C2=O)=O
Name
Quantity
100 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
the resulting mixture was stirred vigorously for one hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
) A white precipitate was removed by filtration
CUSTOM
Type
CUSTOM
Details
the filtrate layers were separated
WASH
Type
WASH
Details
The organic solution was washed with brine (2×150 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to provide a yellow solid
CUSTOM
Type
CUSTOM
Details
The solid was purified by column chromatography on silica gel (eluting with dichloromethane:methanol:ammonium hydroxide ranging in ratios from 94:5:1 to 91:8:1)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
NOCCCN1C(=NC=2C(=NC=3C=CC=CC3C21)N)CCC
Measurements
Type Value Analysis
AMOUNT: MASS 4.31 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.